Bifenox-d3

Description

BenchChem offers high-quality Bifenox-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bifenox-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C14H9Cl2NO5 |

|---|---|

Molecular Weight |

345.1 g/mol |

IUPAC Name |

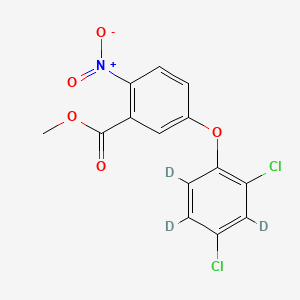

methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate |

InChI |

InChI=1S/C14H9Cl2NO5/c1-21-14(18)10-7-9(3-4-12(10)17(19)20)22-13-5-2-8(15)6-11(13)16/h2-7H,1H3/i2D,5D,6D |

InChI Key |

SUSRORUBZHMPCO-UJESMPABSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1OC2=CC(=C(C=C2)[N+](=O)[O-])C(=O)OC)Cl)[2H])Cl)[2H] |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)OC2=C(C=C(C=C2)Cl)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

What is Bifenox-d3 and its chemical structure

Bifenox-d3 is the deuterated isotopologue of Bifenox, a diphenyl ether herbicide. In analytical chemistry, particularly in environmental and food safety testing, Bifenox-d3 serves as a crucial internal standard for the accurate quantification of Bifenox residues. Its chemical and physical properties closely mirror the parent compound, but its increased mass allows for clear differentiation in mass spectrometry, making it an ideal tool for isotope dilution methods.

Core Chemical and Physical Properties

Bifenox-d3 is distinguished from Bifenox by the substitution of three hydrogen atoms with deuterium on the 2,4-dichlorophenoxy ring. This isotopic labeling is fundamental to its application as an internal standard.

| Property | Value | Citations |

| Chemical Name | Methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate | [1] |

| Synonyms | Bifenox-d3 (2,4-dichlorophenoxy-d3) | [1][2] |

| CAS Number | 2733718-91-5 | [1] |

| Molecular Formula | C₁₄H₆D₃Cl₂NO₅ | [3] |

| Molecular Weight | 345.15 g/mol | [2][3][4] |

| Appearance | Yellow solid | [4][5] |

| Melting Point | 84 - 89 °C | [4] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Ethyl Acetate. | [3][4] |

| Purity | >98% | [2] |

Chemical Structure of Bifenox-d3

The structure of Bifenox-d3 is characterized by a methyl nitrobenzoate group linked via an ether bond to a deuterated dichlorophenyl ring.

References

- 1. lcms.cz [lcms.cz]

- 2. pubs.usgs.gov [pubs.usgs.gov]

- 3. Comprehensive monitoring of a special mixture of prominent endocrine disrupting chemicals in human urine using a carefully adjusted hydrolysis of conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lcms.cz [lcms.cz]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

A Technical Guide to the Synthesis and Isotopic Labeling of Bifenox-d3

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of a feasible synthetic pathway for Bifenox-d3, a deuterated internal standard for the herbicide Bifenox. The document details the chemical reactions, experimental protocols, and expected analytical data. This guide is intended for an audience with a strong background in synthetic organic chemistry.

Introduction to Bifenox and its Deuterated Analog

Bifenox, with the chemical name methyl 5-(2,4-dichlorophenoxy)-2-nitrobenzoate, is a widely used herbicide. For analytical and metabolic studies, a stable isotope-labeled internal standard is crucial for accurate quantification. Bifenox-d3, where the three hydrogen atoms of the methyl ester group are replaced with deuterium, serves this purpose. The increased mass of the deuterated analog allows for its differentiation from the unlabeled Bifenox in mass spectrometry-based analyses, without significantly altering its chemical properties.

Proposed Synthetic Pathway for Bifenox-d3

The most direct and cost-effective method for the synthesis of Bifenox-d3 is the esterification of the corresponding carboxylic acid, 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid, with deuterated methanol (CD₃OH). This reaction can be efficiently carried out using a standard acid-catalyzed esterification method, such as the Fischer esterification.

The overall reaction is as follows:

5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid + CD₃OH → Bifenox-d3 + H₂O

This pathway is advantageous due to the commercial availability of the starting materials and the straightforward nature of the reaction, which generally proceeds with high yields.

Experimental Protocols

The following is a detailed, hypothetical experimental protocol for the synthesis of Bifenox-d3.

Materials and Reagents

-

5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid (≥98% purity)

-

Methanol-d3 (CD₃OD, 99.5 atom % D)

-

Sulfuric acid (H₂SO₄, concentrated, ≥98%)

-

Sodium bicarbonate (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (CH₂Cl₂, anhydrous)

-

Ethyl acetate (EtOAc)

-

Hexane

Synthesis of Bifenox-d3

-

To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid (5.0 g, 15.3 mmol).

-

Add methanol-d3 (40 mL) to the flask.

-

Slowly add concentrated sulfuric acid (0.5 mL) to the mixture while stirring.

-

Heat the reaction mixture to reflux and maintain for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 3:1 hexane:ethyl acetate solvent system.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the excess methanol-d3 under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane (50 mL) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 30 mL), a saturated aqueous solution of sodium bicarbonate (2 x 30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude Bifenox-d3.

Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute the column with a gradient of hexane and ethyl acetate (starting with 100% hexane and gradually increasing the polarity to 10% ethyl acetate).

-

Collect the fractions containing the desired product, as indicated by TLC analysis.

-

Combine the pure fractions and evaporate the solvent under reduced pressure to obtain Bifenox-d3 as a solid.

Analytical Characterization

The structure and purity of the synthesized Bifenox-d3 should be confirmed by the following analytical techniques:

-

Mass Spectrometry (MS): To confirm the molecular weight and isotopic incorporation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To verify the chemical structure. The absence of a signal for the methyl protons in the ¹H NMR spectrum is a key indicator of successful deuteration.

-

High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.

Data Presentation

The following table summarizes the expected quantitative data from the synthesis of Bifenox-d3.

| Parameter | Expected Value |

| Yield | |

| Theoretical Yield | 5.32 g |

| Actual Yield (Crude) | ~5.1 g |

| Actual Yield (Purified) | ~4.5 g (approx. 85% yield) |

| Purity | |

| HPLC Purity | ≥ 98% |

| Isotopic Purity (from MS) | ≥ 99 atom % D |

| Physical Properties | |

| Appearance | Off-white to pale yellow solid |

| Melting Point | 105-108 °C (similar to unlabeled Bifenox) |

| Spectroscopic Data | |

| Molecular Weight (C₁₄H₆D₃Cl₂NO₅) | 345.15 g/mol |

| Mass Spectrum (ESI+) | m/z 346.0 [M+H]⁺, 368.0 [M+Na]⁺ |

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.05-7.60 (m, 5H, aromatic protons). No signal for the methyl group is expected. |

| ¹³C NMR (100 MHz, CDCl₃) | δ (ppm): Characteristic signals for the aromatic carbons and the carbonyl carbon. The methyl carbon signal will be a multiplet due to C-D coupling. |

Mandatory Visualizations

Bifenox-d3 Synthetic Pathway

Caption: Acid-catalyzed esterification of 5-(2,4-dichlorophenoxy)-2-nitrobenzoic acid with methanol-d3.

Experimental Workflow

Caption: Workflow for the synthesis, purification, and analysis of Bifenox-d3.

Physical and chemical properties of Bifenox-d3

An In-depth Technical Guide to Bifenox-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Bifenox-d3, a deuterated isotopologue of the herbicide Bifenox. Designed for a scientific audience, this document details its core characteristics, outlines relevant experimental protocols, and illustrates key processes through structured diagrams. Bifenox-d3 serves as an essential internal standard for the quantitative analysis of Bifenox in various matrices.

Core Physical and Chemical Properties

Bifenox-d3 is the stable isotope-labeled analog of Bifenox.[1] Its properties are fundamentally similar to the parent compound, with the key difference being the increased mass due to the deuterium atoms. This mass difference allows for its distinction in mass spectrometry-based analytical methods.

Data Presentation: Summarized Physical and Chemical Data

The quantitative properties of Bifenox-d3 and its parent compound, Bifenox, are summarized below.

| Property | Bifenox-d3 | Bifenox (Unlabeled) |

| Appearance | Yellow Solid[2] | Yellowish-tan crystalline solid[3] |

| Molecular Formula | C₁₄H₆D₃Cl₂NO₅[1][4] | C₁₄H₉Cl₂NO₅[3][5] |

| Molecular Weight | 345.15 g/mol [1][4] | 342.13 g/mol [5] |

| CAS Number | 2733718-91-5[4] | 42576-02-3[4][5] |

| Melting Point | 84 - 89 °C[2] | 85 °C[3][5] |

| Water Solubility | Insoluble[2] | 0.398 mg/L @ 25 °C[3]; <0.1 mg/L @ 20 °C[6] |

| Solubility (Organic) | DMSO (Slightly), Ethyl Acetate (Slightly)[1] | Acetone (40 g/mL), Chlorobenzene (35-40 g/mL), Xylene (30 g/mL), Ethanol (<5 g/mL), Kerosene (<1 g/mL) @ 25 °C[3] |

| Log P (Octanol/Water) | 4.48[2] | 4.5[3] |

| Storage Temperature | -20°C[1] | N/A (Stable under standard conditions) |

| Purity | 98 atom % D, min 98% Chemical Purity[7] | N/A |

Experimental Protocols

While specific, detailed synthesis protocols for Bifenox-d3 are proprietary, its characterization and use as an internal standard follow established analytical chemistry methodologies. The parent compound, Bifenox, is produced by the reaction of potassium 2,4-dichlorophenolate with methyl 5-chloro-2-nitrobenzoate.[3]

General Protocol for Quantification of Bifenox using Bifenox-d3 by LC-MS

This protocol outlines a typical workflow for using Bifenox-d3 as an internal standard to quantify Bifenox in an environmental sample (e.g., water, soil).

-

Standard and Sample Preparation:

-

Prepare a stock solution of Bifenox-d3 in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 100 µg/mL).

-

Create a series of calibration standards by spiking a clean matrix with known concentrations of unlabeled Bifenox and a constant concentration of the Bifenox-d3 internal standard.

-

Extract the environmental sample using an appropriate method (e.g., solid-phase extraction for water, QuEChERS for soil).

-

Add a known amount of the Bifenox-d3 internal standard to the extracted sample prior to analysis.

-

-

Chromatographic Separation (LC):

-

Instrument: High-Performance Liquid Chromatography (HPLC) system.

-

Column: A C18 reverse-phase column (e.g., XBridge C18, 3.5 µm, 2.1x50 mm) is suitable.[3]

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Detection (MS):

-

Instrument: A triple quadrupole or high-resolution mass spectrometer (e.g., Q Exactive Plus) equipped with an electrospray ionization (ESI) source in positive or negative ion mode.[3]

-

Detection Mode: Selected Reaction Monitoring (SRM) for triple quadrupole MS. Monitor specific precursor-to-product ion transitions for both Bifenox and Bifenox-d3.

-

Example Transition for Bifenox: [M+H]⁺ m/z 341.99 -> fragments.

-

Example Transition for Bifenox-d3: [M+H]⁺ m/z 345.00 -> fragments.

-

-

Data Analysis: Construct a calibration curve by plotting the ratio of the Bifenox peak area to the Bifenox-d3 peak area against the concentration of Bifenox. Quantify the amount of Bifenox in the sample using this curve.

-

Visualizations: Workflows and Mechanisms

The following diagrams illustrate the analytical use of Bifenox-d3 and the herbicidal mechanism of action of its parent compound.

Caption: Analytical workflow for Bifenox quantification using Bifenox-d3.

Caption: Herbicidal mechanism of action of Bifenox.

Bifenox acts by inhibiting the protoporphyrinogen oxidase enzyme, which is essential for chlorophyll synthesis in plants.[5] This inhibition causes the accumulation of protoporphyrin IX, a potent photosensitizer. In the presence of light and oxygen, this compound leads to rapid lipid peroxidation and the destruction of cell membranes, ultimately resulting in plant death.[5]

References

- 1. usbio.net [usbio.net]

- 2. hpc-standards.com [hpc-standards.com]

- 3. Bifenox | C14H9Cl2NO5 | CID 39230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bifenox-d3 | CAS 2733718-91-5 | LGC Standards [lgcstandards.com]

- 5. Bifenox - Wikipedia [en.wikipedia.org]

- 6. circabc.europa.eu [circabc.europa.eu]

- 7. Bifenox-d3 (2,4-dichlorophenoxy-d3) | LGC Standards [lgcstandards.com]

Bifenox-d3: A Technical Guide for Researchers

An in-depth examination of the synthesis, analytical applications, and biological activity of the deuterated herbicide Bifenox.

This technical guide provides a comprehensive overview of Bifenox-d3, the deuterated analog of the herbicide Bifenox. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, synthesis, and application as an internal standard in analytical testing. It also explores the mechanism of action of its parent compound, Bifenox, including its impact on cellular signaling pathways.

Core Data Summary

For ease of reference, the key quantitative data for Bifenox-d3 and its parent compound, Bifenox, are summarized in the tables below.

| Compound | Parameter | Value | Reference |

| Bifenox-d3 | CAS Number | 2733718-91-5 | Not explicitly stated |

| Molecular Weight | 345.15 g/mol | [][2] | |

| Molecular Formula | C₁₄H₆D₃Cl₂NO₅ | [2] | |

| Bifenox | CAS Number | 42576-02-3 | [] |

| Molecular Weight | 342.1 g/mol | [3] | |

| Molecular Formula | C₁₄H₉Cl₂NO₅ | [3] |

Table 1: Physicochemical Properties of Bifenox-d3 and Bifenox

Synthesis of Bifenox-d3

The synthesis of Bifenox-d3, while not explicitly detailed in publicly available literature, can be inferred from the established synthesis of Bifenox, which utilizes an Ullmann condensation reaction. This reaction involves the copper-catalyzed coupling of an aryl halide with an alcohol. To produce Bifenox-d3, a deuterated precursor, 2,4-dichlorophenol-d3, would be used in place of 2,4-dichlorophenol.

Proposed Synthesis Workflow:

References

Commercial Availability and Technical Guide for Bifenox-d3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Bifenox-d3, a deuterated analog of the herbicide Bifenox. It is intended for researchers, scientists, and drug development professionals who require high-purity, stable isotope-labeled internal standards for quantitative analysis. This guide includes a summary of commercial suppliers, a detailed experimental protocol for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS), and visualizations of the relevant biological and experimental pathways.

Commercial Suppliers of Bifenox-d3

Bifenox-d3 is available from several chemical suppliers specializing in analytical standards and isotopically labeled compounds. The following table summarizes key information from various suppliers to facilitate procurement.

| Supplier | Product Name/ID | Purity | Available Quantities | Additional Information |

| BOC Sciences | Bifenox-[d3] | > 98% | 10 mg | Custom solutions available upon request.[1] |

| HPC Standards | D3-Bifenox (674782) | High Purity | 10 mg | Provided as a neat solid. Also available as a solution. |

| United States Biological | Bifenox-d3 (442705) | Highly Purified | Not specified | Isotope labeled analog of Bifenox (B382900). |

| LGC Standards | Bifenox-d3 (TRC-B382902) | Not specified | 1 mg, 5 mg, 10 mg | Available in "Exact Weight" packaging with a certificate of analysis. |

| ChemicalBook | Bifenox-[d3] | > 98% | 10 mg | Lists BOC Sciences as a supplier. |

Role as an Internal Standard in Quantitative Analysis

Bifenox-d3 serves as an ideal internal standard for the quantification of Bifenox in various matrices, such as environmental samples (soil, water) and biological tissues. The use of a stable isotope-labeled internal standard is a widely accepted practice in mass spectrometry-based bioanalysis to ensure accuracy and precision. Because Bifenox-d3 is chemically identical to Bifenox, differing only in isotopic composition, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer. This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, leading to more reliable and reproducible quantitative results.

Experimental Protocols

General Experimental Workflow for Quantification of Bifenox using Bifenox-d3 Internal Standard by LC-MS/MS

This protocol outlines a general procedure for the analysis of Bifenox in a sample matrix using Bifenox-d3 as an internal standard. Optimization of specific parameters will be required for different sample types and instrumentation.

1. Sample Preparation:

-

Extraction: The method of extraction will depend on the sample matrix.

-

Water Samples: Solid-phase extraction (SPE) is a common technique. A suitable SPE cartridge (e.g., C18) is conditioned, the water sample is loaded, and after washing, the analyte is eluted with an appropriate organic solvent (e.g., acetonitrile or methanol).

-

Soil/Sediment Samples: A solvent extraction method, such as pressurized liquid extraction (PLE) or QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), can be employed using a suitable solvent (e.g., acetonitrile).

-

Biological Tissues: Homogenization followed by liquid-liquid extraction (LLE) or solid-phase extraction can be used.

-

-

Internal Standard Spiking: A known concentration of Bifenox-d3 in solution is added to the sample extract prior to any further clean-up or concentration steps.

-

Clean-up (optional): Depending on the complexity of the matrix, a clean-up step using techniques like dispersive SPE (d-SPE) with sorbents such as PSA (primary secondary amine) or C18 may be necessary to remove interfering substances.

-

Solvent Exchange and Concentration: The extract is often evaporated to dryness under a gentle stream of nitrogen and reconstituted in a smaller volume of a solvent compatible with the LC mobile phase (e.g., acetonitrile/water mixture).

2. LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A reverse-phase C18 column is typically suitable for the separation of Bifenox.

-

Mobile Phase: A gradient elution with water and an organic solvent (e.g., acetonitrile or methanol), both often containing a small amount of an additive like formic acid or ammonium formate to improve peak shape and ionization efficiency.

-

Flow Rate: A typical flow rate is between 0.2 and 0.5 mL/min.

-

Injection Volume: Usually 1 to 10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Source: Electrospray ionization (ESI) in negative ion mode is commonly used for Bifenox.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is employed for its high selectivity and sensitivity.

-

MRM Transitions: Specific precursor-to-product ion transitions for both Bifenox and Bifenox-d3 need to be determined by direct infusion of the individual standards. For Bifenox-d3, the precursor ion will have a higher mass-to-charge ratio (m/z) corresponding to the number of deuterium atoms.

-

Optimization: Parameters such as collision energy and cone voltage should be optimized for each transition to maximize signal intensity.

-

3. Data Analysis:

-

A calibration curve is constructed by plotting the ratio of the peak area of Bifenox to the peak area of Bifenox-d3 against the concentration of the Bifenox calibration standards.

-

The concentration of Bifenox in the unknown samples is then determined from this calibration curve using the measured peak area ratio.

Signaling and Metabolic Pathways

Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase

Bifenox is a diphenyl ether herbicide that acts by inhibiting the enzyme protoporphyrinogen oxidase (PPO or Protox).[2] This enzyme is crucial in the chlorophyll and heme biosynthesis pathway in plants. Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which then leaks from the chloroplast and is oxidized to protoporphyrin IX in the cytoplasm. Protoporphyrin IX is a potent photosensitizer that, in the presence of light and oxygen, generates reactive oxygen species (ROS), leading to lipid peroxidation, membrane damage, and ultimately, cell death.

References

Bifenox-d3 safety data sheet and handling precautions

An In-depth Technical Guide to the Safe Handling of Bifenox-d3

This document provides a comprehensive overview of the safety data and handling precautions for Bifenox-d3, intended for researchers, scientists, and professionals in drug development and analytical chemistry. Bifenox-d3 is the deuterated analogue of Bifenox, a diphenyl ether herbicide.[][2] While primarily used as an internal standard in analytical testing, its structural similarity to the active herbicide Bifenox necessitates adherence to strict safety protocols. The toxicological data presented is for the parent compound, Bifenox, and should be considered relevant for the safety assessment of Bifenox-d3.[3]

Chemical and Physical Properties

Bifenox-d3 is a solid, typically appearing as a yellow substance.[2] Its physical and chemical characteristics are essential for understanding its behavior and for implementing appropriate handling measures.

| Property | Data | Source(s) |

| Chemical Name | Methyl 5-(2,4-dichloro-3,5,6-trideuteriophenoxy)-2-nitrobenzoate | [4] |

| Synonyms | Methyl 5-(2,4-Dichlorophenoxy)-2-nitrobenzoate-d3, Bifenox D3 (phenyl D3) | [3][4] |

| Chemical Formula | C₁₄H₆D₃Cl₂NO₅ | [3] |

| Molecular Weight | 345.15 g/mol | [5][6] |

| CAS Number | 2733718-91-5 | [4] |

| Unlabelled CAS | 42576-02-3 | [3] |

| Physical State | Solid | [3] |

| Solubility | DMSO (Slightly), Ethyl Acetate (Slightly). Water: 0.398 mg/L @ 25°C (for Bifenox) | [6][7] |

| Storage | Store at -20°C or in a freezer. Keep in tightly closed receptacles. | [6][8] |

Hazard Identification and Classification

The hazard classification for Bifenox-d3 can vary between suppliers. While some safety data sheets (SDS) may classify it as not a hazardous substance under the Globally Harmonized System (GHS), others highlight its significant environmental risks.[3][9] It is crucial to handle the substance as potentially hazardous, particularly concerning aquatic ecosystems.

| Hazard Classification | Details | Source(s) |

| GHS Pictogram | GHS09 (Environment) | [9] |

| Signal Word | Warning | [9][10] |

| Hazard Statements | H400: Very toxic to aquatic life. H410: Very toxic to aquatic life with long lasting effects. | [5][9] |

| Potential Acute Effects | May cause eye irritation. May be harmful if absorbed through skin and may cause skin irritation. May be harmful if inhaled and may cause respiratory tract irritation. May be harmful if swallowed. | [3][5] |

| Precautionary Statements | P273: Avoid release to the environment. P391: Collect spillage. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. | [9] |

Toxicological Data

Toxicological information is derived from studies on the unlabelled parent compound, Bifenox. Bifenox generally exhibits low acute mammalian toxicity.[11]

| Test | Species | Route | Value | Source(s) |

| LD₅₀ | Rat | Oral | 6,400 mg/kg | [2][3] |

| LD₅₀ | Rabbit | Dermal | > 20,000 mg/kg | [3] |

| LC₅₀ | Rat | Inhalation | > 200,000 mg/m³ | [3] |

The International Agency for Research on Cancer (IARC) has classified Bifenox under Group 2B, indicating it is "possibly carcinogenic to humans".[10] Studies on bovine peripheral lymphocytes exposed to a commercial herbicide containing Bifenox showed a significant increase in sister chromatid exchanges (SCE) at concentrations of 250 and 500 µg/ml, suggesting potential genotoxic activity.[12]

Handling, Storage, and Exposure Controls

Proper handling and storage are critical to minimize exposure risk to researchers and the environment.

Engineering Controls

Operations should be conducted in a well-ventilated area, preferably within a laboratory fume hood or under mechanical exhaust, to avoid the formation and inhalation of dust.[3]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is mandatory when handling Bifenox-d3. The following workflow outlines the necessary protective measures.

Caption: Workflow for Personal Protective Equipment (PPE) and Safe Handling.

| Protection Type | Specification | Source(s) |

| Eye/Face Protection | Safety glasses with side-shields (NIOSH or EN 166 compliant). A face shield may be necessary in situations with a high risk of dust generation. | [3][13] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or butyl rubber) and a lab coat or other protective clothing. Pant legs should be worn outside of boots. | [8][10][13] |

| Respiratory Protection | A full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended where risk assessment shows it is appropriate. A NIOSH/MSHA approved respirator should be used if exposure limits are exceeded. | [3][8] |

Handling and Storage

-

Avoid contact with skin and eyes.[3]

-

Avoid the formation of dust and aerosols.[3]

-

Store in a cool, dry place in tightly closed containers.[9] The recommended storage temperature is -20°C.[6]

-

Product should be stored away from strong oxidizing agents and foodstuffs.[8][9]

Emergency and First Aid Procedures

Immediate and appropriate action is crucial in the event of accidental exposure or release.

First Aid Measures

The following diagram outlines the initial response to various types of exposure.

Caption: First Aid Protocol for Bifenox-d3 Exposure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

-

Hazardous Combustion Products: Fire may produce carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.[5][8]

-

Special Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[5]

Accidental Release Measures

In case of a spill, a systematic approach must be taken to ensure safety and prevent environmental contamination.

Caption: Accidental Spill Response Workflow for Solid Bifenox-d3.

Key steps include wearing protective equipment, avoiding dust formation, and preventing the product from entering drains.[3][5] The spilled material should be picked up or swept and placed in a suitable, closed container for disposal.[5]

Experimental Protocol: Genotoxicity Assessment

To provide context for the toxicological data, this section details a representative experimental methodology for assessing the genotoxic potential of a substance like Bifenox, as adapted from studies on the parent compound.[12]

Objective: To evaluate the genotoxicity of Bifenox in cultured bovine peripheral lymphocytes by analyzing sister chromatid exchanges (SCE).

Methodology:

-

Cell Culture: Bovine peripheral lymphocytes are cultured in vitro.

-

Exposure: The cells are exposed to the commercial herbicide containing Bifenox at various concentrations (e.g., 25, 50, 250, 500, and 1000 µg/ml) for a set duration (e.g., 24 hours).[12]

-

Metabolic Activation (Optional): To simulate metabolic processes that may alter toxicity, a set of cultures can be co-treated with an S9 fraction (a liver enzyme extract).[12]

-

SCE Staining: After exposure, cells are treated to allow for the differential staining of sister chromatids.

-

Microscopic Analysis: The number of SCEs per cell is counted under a microscope. Proliferation indices (PI) and mitotic indices (MI) are also calculated to assess cytotoxicity.[12]

-

Statistical Analysis: The data from treated groups are statistically compared to control groups to determine if there is a significant increase in SCEs or a decrease in MI and PI.[12] A significant elevation in SCEs, as was observed for Bifenox at 250 and 500 µg/ml, indicates a potential genotoxic effect.[12]

References

- 2. Bifenox - Wikipedia [en.wikipedia.org]

- 3. cdnisotopes.com [cdnisotopes.com]

- 4. Bifenox-d3 | CAS 2733718-91-5 | LGC Standards [lgcstandards.com]

- 5. hpc-standards.com [hpc-standards.com]

- 6. usbio.net [usbio.net]

- 7. Bifenox | C14H9Cl2NO5 | CID 39230 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com [accstorefront.ce9ripimyl-lgcltdazu3-p1-public.model-t.cc.commerce.ondemand.com]

- 10. cdn.chemservice.com [cdn.chemservice.com]

- 11. Bifenox [sitem.herts.ac.uk]

- 12. Genotoxic activity of the commercial herbicide containing bifenox in bovine peripheral lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Welcome to PSEP! [core.psep.cce.cornell.edu]

The Principle of Using Bifenox-d3 as an Internal Standard: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practical applications of using Bifenox-d3 as an internal standard in quantitative analytical workflows, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards, such as Bifenox-d3, is a cornerstone of high-quality quantitative analysis, ensuring accuracy, precision, and reliability of analytical data.

The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle behind the use of Bifenox-d3 as an internal standard is Isotope Dilution Mass Spectrometry (IDMS) . In this technique, a known quantity of an isotopically enriched version of the analyte, in this case, Bifenox-d3, is added to the sample at the earliest stage of the analytical process.[1][2] Bifenox-d3 is chemically identical to the native Bifenox, with the only difference being the replacement of three hydrogen atoms with their heavier stable isotope, deuterium. This mass difference allows the mass spectrometer to differentiate between the analyte (Bifenox) and the internal standard (Bifenox-d3).

Because Bifenox-d3 has virtually identical physicochemical properties to Bifenox, it behaves in the same manner during sample extraction, cleanup, chromatography, and ionization in the mass spectrometer.[3] Any loss of the analyte during sample processing or variations in instrument response will be mirrored by a proportional loss or variation in the internal standard.[3] Consequently, the ratio of the analytical signal of the native analyte to that of the isotopically labeled internal standard remains constant, regardless of sample-specific matrix effects or procedural inconsistencies. This stable ratio is then used to accurately calculate the concentration of the analyte in the original sample.

The use of a stable isotope-labeled internal standard like Bifenox-d3 is considered the gold standard in quantitative mass spectrometry as it provides the most effective compensation for analytical variability.[3]

Data Presentation: Performance of Bifenox Analysis

The following table summarizes validation data for the analysis of Bifenox in cereals using a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by gas chromatography-tandem mass spectrometry (GC-MS/MS). While this specific study did not employ Bifenox-d3, the recovery and repeatability data are indicative of the performance that can be expected for the analyte itself. The use of Bifenox-d3 would further enhance the robustness and accuracy of such a method by correcting for variations inherent in the analytical process.

| Spiking Level (mg/kg) | Mean Recovery (%) | Repeatability (RSDr, %) |

| 0.01 | 70-102 | 6-32 |

| 0.02 | 70-102 | 6-32 |

| 0.1 | 70-102 | 6-32 |

Data adapted from a validation report on the analysis of pesticides in cereals. The reported recovery and repeatability were for Bifenox across five different cereal types.

Experimental Protocols

While a specific, complete published method detailing the use of Bifenox-d3 as an internal standard was not identified in the literature search, a robust analytical protocol can be constructed based on established methodologies for pesticide residue analysis, such as the QuEChERS method, combined with the principles of isotope dilution.

Sample Preparation: QuEChERS Method for Fruits and Vegetables

The QuEChERS method is a widely adopted sample preparation technique for the analysis of pesticide residues in food matrices.

-

Homogenization: Weigh 10-15 g of a representative homogenized sample into a 50 mL centrifuge tube. For dry samples, rehydration with an appropriate amount of water is necessary before proceeding.

-

Internal Standard Spiking: Add a precise volume of a Bifenox-d3 working solution in a suitable solvent (e.g., acetonitrile) to the sample. The concentration of the working solution should be optimized to provide a strong signal in the LC-MS/MS analysis without interfering with the detection of the native analyte.

-

Extraction: Add 10-15 mL of acetonitrile to the centrifuge tube. Shake vigorously for 1 minute.

-

Salting Out: Add a mixture of anhydrous magnesium sulfate and sodium chloride (and potentially buffering salts like sodium citrate/disodium hydrogen citrate sesquihydrate) to induce phase separation. Shake vigorously for another minute.

-

Centrifugation: Centrifuge the tube at a sufficient speed (e.g., 4000 rpm) for 5-10 minutes to separate the acetonitrile layer from the aqueous and solid phases.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a mixture of primary secondary amine (PSA) sorbent (to remove organic acids, sugars, and fatty acids) and anhydrous magnesium sulfate (to remove residual water). For highly pigmented samples, graphitized carbon black (GCB) may also be included. Vortex for 30 seconds to 1 minute.

-

Final Centrifugation: Centrifuge the d-SPE tube to pellet the sorbent material.

-

Analysis: The final extract is ready for dilution and injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are suggested starting parameters for the LC-MS/MS analysis of Bifenox and Bifenox-d3. Method optimization will be required for specific instrumentation and matrices.

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column is suitable for the separation of Bifenox.

-

Mobile Phase: A gradient elution with water and methanol or acetonitrile, both containing a small amount of an additive like formic acid or ammonium formate to improve ionization, is typically used.

-

Flow Rate: A flow rate of 0.2-0.5 mL/min is common for standard analytical columns.

-

Injection Volume: Typically 1-10 µL.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization Mode: Electrospray ionization (ESI) in negative ion mode is generally suitable for Bifenox.

-

Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both Bifenox and Bifenox-d3 should be monitored.

-

| Compound | Precursor Ion (m/z) | Product Ion 1 (Quantifier) (m/z) | Product Ion 2 (Qualifier) (m/z) |

| Bifenox | 341.0 | 310.0 | 280.9 |

| Bifenox-d3 | 344.0 | 313.0 | 283.9 |

Note: The MRM transitions for Bifenox-d3 are predicted based on the addition of 3 daltons to the parent and corresponding fragment ions. These would need to be confirmed and optimized experimentally.

Mandatory Visualizations

References

The Role of Bifenox-d3 in Enhancing Accuracy of Environmental Bifenox Analysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The accurate quantification of pesticide residues in environmental matrices is paramount for assessing ecological impact and ensuring human safety. Bifenox, a widely used diphenyl ether herbicide, is a compound of significant environmental interest. Isotope dilution mass spectrometry (IDMS) is a gold-standard analytical technique that provides the highest accuracy and precision by using a stable isotope-labeled internal standard. This technical guide details the application of Bifenox-d3, the deuterated analog of Bifenox, as an internal standard for the robust and reliable quantification of Bifenox in environmental samples. This document provides a comprehensive overview of the analytical methodology, including sample preparation, instrumental analysis, and data interpretation, supported by representative quantitative data and detailed experimental protocols.

Introduction to Bifenox and the Need for Accurate Monitoring

Bifenox is a selective herbicide used for the control of broadleaf weeds in various crops.[1] Its persistence and potential for off-site transport raise concerns about its presence in soil, water, and sediment, and its potential impact on non-target organisms.[1] Consequently, sensitive and accurate analytical methods are required for monitoring Bifenox residues in the environment to ensure compliance with regulatory limits and to understand its environmental fate.

The Principle of Isotope Dilution Mass Spectrometry (IDMS)

Isotope dilution mass spectrometry is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest (in this case, Bifenox-d3) to the sample at the beginning of the analytical process.[2] Bifenox-d3 is chemically identical to Bifenox, but has a different mass due to the presence of deuterium atoms.[3][][5] This allows it to be distinguished from the native Bifenox by a mass spectrometer.

The key advantage of IDMS is that the isotopically labeled internal standard acts as a surrogate that experiences the same analyte losses during sample preparation and potential matrix effects during instrumental analysis as the native analyte.[6] By measuring the ratio of the native analyte to the labeled standard, highly accurate and precise quantification can be achieved, largely independent of sample recovery and matrix interferences.

Bifenox-d3: The Ideal Internal Standard

Bifenox-d3 is the deuterium-labeled analog of Bifenox.[3][] Its use as an internal standard in IDMS offers several advantages:

-

Chemical and Physical Equivalence: Bifenox-d3 exhibits nearly identical chemical and physical properties to Bifenox, ensuring it behaves similarly during extraction, cleanup, and chromatographic separation.

-

Mass Differentiation: The mass difference between Bifenox and Bifenox-d3 allows for their distinct detection and quantification by mass spectrometry.

-

Co-elution: In chromatographic separations (both GC and LC), Bifenox and Bifenox-d3 co-elute, meaning they exit the column at the same time. This is crucial for correcting for matrix effects that can occur at a specific retention time.

-

Correction for Losses: Any loss of analyte during the multi-step sample preparation process will affect both the native Bifenox and the added Bifenox-d3 equally. The ratio of the two remains constant, allowing for accurate quantification of the original amount of Bifenox in the sample.

Analytical Methodology: A Representative Protocol

Sample Preparation

4.1.1. Water Sample Preparation (Solid-Phase Extraction - SPE)

A common and effective method for extracting pesticides from water samples is Solid-Phase Extraction (SPE).

Experimental Protocol:

-

Sample Collection and Preservation: Collect water samples in clean glass bottles. If not analyzed immediately, store at 4°C.

-

Fortification: To a 500 mL water sample, add a known amount of Bifenox-d3 solution (e.g., 50 ng) and mix thoroughly.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge (500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of deionized water.

-

Sample Loading: Pass the fortified water sample through the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove interfering polar compounds.

-

Drying: Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

-

Elution: Elute the retained Bifenox and Bifenox-d3 with 10 mL of ethyl acetate.

-

Concentration and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 1 mL of a suitable solvent (e.g., acetonitrile/water 50:50 v/v) for LC-MS/MS analysis.

4.1.2. Soil/Sediment Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and efficient technique for the extraction of pesticide residues from solid matrices like soil and sediment.[7][8]

Experimental Protocol:

-

Sample Homogenization: Homogenize the soil or sediment sample to ensure uniformity.

-

Weighing and Fortification: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. Add a known amount of Bifenox-d3 solution (e.g., 50 ng).

-

Extraction: Add 10 mL of acetonitrile and shake vigorously for 1 minute.

-

Salting Out: Add a QuEChERS salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate, 0.5 g disodium citrate sesquihydrate) to the tube. Shake vigorously for 1 minute.

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

-

Dispersive SPE (d-SPE) Cleanup: Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a d-SPE tube containing a cleanup sorbent (e.g., 150 mg MgSO₄, 50 mg PSA, 50 mg C18). Vortex for 30 seconds.

-

Centrifugation: Centrifuge the d-SPE tube at 10000 rpm for 2 minutes.

-

Final Extract: The supernatant is the final extract ready for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS)

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for the analysis of Bifenox due to its high sensitivity and selectivity.

LC-MS/MS Parameters:

| Parameter | Condition |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, return to initial conditions. |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI) in negative mode |

| MRM Transitions | Bifenox: m/z 341.0 -> 309.0 (Quantifier), m/z 341.0 -> 265.0 (Qualifier) |

| Bifenox-d3: m/z 344.0 -> 312.0 (Quantifier) |

Quantitative Data and Method Performance

The following tables summarize representative quantitative data for the analysis of Bifenox using Bifenox-d3 as an internal standard. These values are based on typical performance characteristics of similar pesticide analysis methods found in the literature.

Table 1: Method Detection Limits (MDL) and Limits of Quantification (LOQ)

| Matrix | MDL (ng/L or µg/kg) | LOQ (ng/L or µg/kg) |

| Water | 0.5 | 1.5 |

| Soil | 1.0 | 3.0 |

Table 2: Recovery and Precision Data

| Matrix | Spiking Level (ng/L or µg/kg) | Average Recovery (%) | Relative Standard Deviation (RSD, %) |

| Water | 5 | 98 | 4.5 |

| Water | 50 | 102 | 3.8 |

| Soil | 10 | 95 | 6.2 |

| Soil | 100 | 99 | 5.1 |

Visualizing the Workflow

The following diagrams illustrate the logical flow of the analytical process for water and soil samples.

Caption: Workflow for the analysis of Bifenox in water samples using Bifenox-d3.

Caption: Workflow for the analysis of Bifenox in soil samples using Bifenox-d3.

Conclusion

The use of Bifenox-d3 as an internal standard in an isotope dilution mass spectrometry method provides a highly accurate, precise, and robust approach for the quantification of Bifenox in environmental matrices. This technical guide outlines a representative analytical workflow that can be adapted and validated by environmental testing laboratories. By compensating for sample preparation losses and matrix effects, the IDMS technique with Bifenox-d3 ensures the generation of high-quality, defensible data essential for environmental monitoring and risk assessment. This approach is invaluable for researchers, scientists, and professionals in drug development who require reliable data on the environmental fate of agrochemicals.

References

- 1. dergipark.org.tr [dergipark.org.tr]

- 2. Pesticide-Residue Analysis in Soils by the QuEChERS Method: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 5. Bifenox-d3 | CAS 2733718-91-5 | LGC Standards [lgcstandards.com]

- 6. waters.com [waters.com]

- 7. weber.hu [weber.hu]

- 8. researchgate.net [researchgate.net]

Technical Guide: Bifenox-d3 for Herbicide Residue Testing in Soil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of Bifenox-d3 as an internal standard for the quantitative analysis of the herbicide bifenox in soil matrices. The methodologies described herein are based on established analytical chemistry principles, primarily utilizing QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis.

Introduction

Bifenox is a diphenyl ether herbicide used for the control of broadleaf and grassy weeds in various crops. Its persistence in soil can pose a risk to subsequent rotational crops and the wider environment, necessitating sensitive and accurate monitoring methods. The complexity of the soil matrix, with its variable composition of organic matter, clay, and minerals, can lead to significant matrix effects during analysis, such as ion suppression or enhancement in mass spectrometry.

The use of a stable isotope-labeled internal standard, such as Bifenox-d3, is the gold standard for mitigating these matrix effects. Bifenox-d3 is chemically identical to bifenox, except for the presence of three deuterium atoms. This isotopic labeling results in a different mass-to-charge ratio (m/z), allowing it to be distinguished from the native analyte by the mass spectrometer. Because Bifenox-d3 co-elutes with bifenox and experiences similar extraction inefficiencies and matrix effects, it provides a reliable basis for accurate quantification.

Analytical Methodology

The recommended analytical workflow for the determination of bifenox residues in soil using Bifenox-d3 as an internal standard involves sample preparation, extraction, and instrumental analysis.

Sample Preparation and Extraction

A modified QuEChERS method is a widely adopted and effective technique for extracting a broad range of pesticides from soil.[1]

Experimental Protocol: QuEChERS Extraction

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large debris. Homogenize the sieved soil thoroughly.

-

Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL polypropylene centrifuge tube. If the soil is very dry, add a specific volume of ultrapure water to achieve a consistent moisture level and allow it to hydrate.

-

Internal Standard Spiking: Fortify the sample with a known concentration of Bifenox-d3 solution in a suitable solvent (e.g., acetonitrile). The spiking level should be chosen to be within the linear range of the calibration curve.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate - AOAC Official Method 2007.01). The use of buffering salts helps to maintain a stable pH and improve the recovery of pH-dependent analytes.[1]

-

Immediately cap the tube and shake vigorously for 1 minute. A mechanical shaker can be used for better consistency.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant (e.g., 6 mL) to a 15 mL d-SPE tube.

-

The d-SPE tube should contain a mixture of sorbents to remove interfering matrix components. A common combination for soil is primary secondary amine (PSA) to remove organic acids and anhydrous magnesium sulfate (MgSO₄) to remove residual water. For soils with high organic matter, graphitized carbon black (GCB) may be added, but its use should be evaluated carefully as it can retain planar pesticides like bifenox.

-

Vortex the d-SPE tube for 30 seconds.

-

Centrifuge at ≥5000 rcf for 2 minutes.

-

-

Final Extract Preparation:

-

Transfer the cleaned extract into an autosampler vial.

-

The extract may be filtered through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

-

Instrumental Analysis: LC-MS/MS

Liquid chromatography-tandem mass spectrometry is the preferred technique for the sensitive and selective detection of bifenox.

Typical LC-MS/MS Parameters

| Parameter | Typical Setting |

| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |

| Column | C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid and 5 mM ammonium formate |

| Mobile Phase B | Methanol with 0.1% formic acid |

| Gradient | A suitable gradient program to achieve chromatographic separation of bifenox from matrix interferences. |

| Flow Rate | 0.2 - 0.4 mL/min |

| Injection Volume | 5 - 10 µL |

| MS System | Triple quadrupole mass spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for bifenox |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The selection of precursor and product ions is crucial for the specificity of the analysis. These should be optimized by infusing standard solutions of bifenox and Bifenox-d3 into the mass spectrometer.

| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) (Quantifier) | Product Ion 2 (m/z) (Qualifier) |

| Bifenox | To be determined empirically | To be determined empirically | To be determined empirically |

| Bifenox-d3 | To be determined empirically | To be determined empirically | To be determined empirically |

Data Presentation and Method Performance

The use of Bifenox-d3 allows for accurate quantification by calculating the ratio of the analyte peak area to the internal standard peak area. This ratio is then plotted against the concentration to generate a calibration curve.

Quantitative Data Summary

While a specific validation study for Bifenox-d3 in soil was not found in the immediate search, the following table summarizes typical performance characteristics for the analysis of bifenox and other pesticides in soil using QuEChERS and LC-MS/MS, which can be expected for a well-validated method using an isotope-labeled internal standard.

| Parameter | Typical Value | Reference |

| Limit of Detection (LOD) | 0.003 - 0.01 mg/kg | [2] |

| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg | [2][3] |

| Recovery | 70 - 120% | [2][3][4] |

| Precision (RSD) | < 20% | [2] |

| Matrix Effect | Significantly reduced by the use of an isotope-labeled internal standard. | [5][6] |

Note: These values are representative and should be established for each specific laboratory and soil type through a rigorous method validation process. A study on the simultaneous determination of bifenox in soil using GC-MS with matrix-matched calibration reported recovery rates between 92% and 99%.[4] Another multi-residue study in various cereals using the QuEChERS method reported bifenox recoveries between 70-102% with an LOQ of 0.01-0.02 mg/kg.[3]

Visualizations

Experimental Workflow

Caption: Analytical workflow for Bifenox residue testing in soil.

Role of Internal Standard

Caption: Logic of using Bifenox-d3 for accurate quantification.

Conclusion

The use of Bifenox-d3 as an internal standard in conjunction with a QuEChERS extraction and LC-MS/MS analysis provides a robust and reliable method for the quantification of bifenox residues in soil. This approach effectively compensates for variations in extraction recovery and matrix-induced signal suppression or enhancement, leading to highly accurate and precise results. For any specific application, a thorough method validation should be performed to establish the performance characteristics within the laboratory's own conditions and for the specific soil types being analyzed.

References

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. mdpi.com [mdpi.com]

- 3. bundesumweltministerium.de [bundesumweltministerium.de]

- 4. Avrupa Bilim ve Teknoloji Dergisi » Makale » Simultaneous determination of alachlor, bifenox and nitrofen as herbicides in lake, municipal wastewater and soil samples by gas chromatography mass spectrometry [dergipark.org.tr]

- 5. Validation of an isotope dilution gas chromatography-mass spectrometry method for combined analysis of oxysterols and oxyphytosterols in serum samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stable isotope dilution assay for the accurate determination of mycotoxins in maize by UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Application of Bifenox-d3 in Isotope Dilution Mass Spectrometry for Water Contamination Analysis

Abstract

This technical guide provides a comprehensive overview of the use of Bifenox-d3 as an internal standard for the quantitative analysis of the herbicide Bifenox in water samples. The core methodology is based on Stable Isotope Dilution Analysis (SIDA) coupled with mass spectrometry, a powerful technique that ensures high accuracy and precision by correcting for sample matrix effects and variations in analytical procedures. This document is intended for researchers, environmental scientists, and analytical chemists involved in environmental monitoring and water quality assessment. It details the principles of SIDA, a representative experimental protocol from sample preparation to instrumental analysis, and expected method performance characteristics.

Introduction to Bifenox and Environmental Monitoring

Bifenox is a diphenyl-ether herbicide used for the control of broadleaf weeds in various crops.[1] Due to its application in agriculture, there is a potential for Bifenox to contaminate surface and groundwater through runoff and leaching.[2] Regulatory bodies worldwide have set maximum residue limits for pesticides in water to protect human health and the environment.[3] For instance, the European Union's Water Framework Directive lists Bifenox as a priority substance, underscoring the need for sensitive and reliable analytical methods for its detection at low concentrations.[1][3]

Accurate quantification of Bifenox in complex environmental matrices like river or wastewater can be challenging due to the presence of interfering compounds that can either suppress or enhance the analytical signal, a phenomenon known as the matrix effect.[4] Stable Isotope Dilution Analysis (SIDA) is the gold standard for overcoming these challenges.

The Principle of Stable Isotope Dilution Analysis (SIDA)

SIDA is an analytical technique that provides a high degree of accuracy and is considered a primary ratio method.[5] The principle relies on the use of a stable, isotopically labeled version of the analyte as an internal standard. For Bifenox, this is Bifenox-d3, where three hydrogen atoms have been replaced by deuterium.

Key Advantages of SIDA:

-

Correction for Matrix Effects: Bifenox-d3 is chemically identical to the native Bifenox and therefore co-elutes during chromatography and experiences the same ionization suppression or enhancement in the mass spectrometer's source.[5]

-

Correction for Procedural Losses: The labeled standard is added to the sample at the very beginning of the analytical process.[5] This means any loss of analyte during sample extraction, cleanup, and concentration steps will be mirrored by a proportional loss of the internal standard.

-

Improved Precision and Accuracy: By using the ratio of the signal from the native analyte to the signal from the known concentration of the labeled standard, the method is less susceptible to variations in injection volume or instrument response.

The core of the method is that the ratio of the native analyte to its isotopic twin remains constant throughout the entire analytical procedure, allowing for a very precise calculation of the initial concentration.

Analytical Methodology for Bifenox using Bifenox-d3

This section outlines a representative experimental protocol for the analysis of Bifenox in water samples using Solid-Phase Extraction (SPE) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Bifenox-d3 as an internal standard.

Reagents and Materials

-

Standards: Bifenox (CAS 42576-02-3) and Bifenox-d3 (CAS 2733718-91-5) of high purity (>98%). These are commercially available from suppliers of analytical reference materials.[6][7][8][][10]

-

Solvents: HPLC or LC-MS grade methanol, acetonitrile, and water.

-

Reagents: Formic acid, ammonium formate, and ACS grade sodium chloride.

-

SPE Cartridges: Polymeric reversed-phase cartridges (e.g., Oasis HLB or similar).

-

Water Samples: Collected in clean amber glass bottles and stored at 4°C until analysis.

Standard Preparation

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of Bifenox and Bifenox-d3 in methanol.

-

Working Standard Solution (1 µg/mL): Prepare a mixed working solution containing Bifenox for calibration.

-

Internal Standard Spiking Solution (1 µg/mL): Prepare a working solution of Bifenox-d3. The concentration can be adjusted based on the expected concentration range of Bifenox in the samples.

Sample Preparation and Extraction

-

Sample Collection: Collect 500 mL of water sample in a pre-cleaned amber glass bottle.

-

Spiking: Add a known volume of the Bifenox-d3 internal standard spiking solution to the water sample. For example, spiking to a final concentration of 100 ng/L.

-

Homogenization: Thoroughly mix the sample to ensure equilibration between the native analyte and the internal standard.

-

pH Adjustment: Adjust the sample pH to approximately 7.0.

Solid-Phase Extraction (SPE)

-

Cartridge Conditioning: Condition the SPE cartridge sequentially with methanol followed by reagent water.

-

Sample Loading: Pass the entire 500 mL water sample through the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

-

Washing: Wash the cartridge with reagent water to remove interfering hydrophilic substances.

-

Drying: Dry the cartridge by passing air or nitrogen through it for 10-15 minutes.

-

Elution: Elute the trapped analytes (Bifenox and Bifenox-d3) with a suitable organic solvent, such as methanol or acetonitrile.

-

Concentration: Evaporate the eluate to near dryness under a gentle stream of nitrogen and reconstitute in a small, known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.

Instrumental Analysis (LC-MS/MS)

-

Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid and 5 mM ammonium formate (A) and methanol or acetonitrile with the same additives (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source operating in negative ion mode.

-

Data Acquisition: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.[11]

Table 1: Representative LC-MS/MS Parameters

| Parameter | Setting |

|---|---|

| LC System | |

| Column | C18, 100 mm × 2.1 mm, 2.6 µm |

| Mobile Phase A | Water + 5 mM Ammonium Formate + 0.1% Formic Acid |

| Mobile Phase B | Methanol + 5 mM Ammonium Formate + 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| MS System | |

| Ionization Mode | ESI Negative |

| MRM Transitions | See Table 2 |

Table 2: Illustrative MRM Transitions for Bifenox and Bifenox-d3

| Compound | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) |

|---|---|---|---|

| Bifenox | 340.0 | 308.0 | 215.0 |

| Bifenox-d3 | 343.0 | 311.0 | 218.0 |

Note: These transitions are illustrative and should be optimized on the specific instrument used. The precursor ion for Bifenox-d3 is +3 Da compared to Bifenox. Product ions may shift accordingly depending on the fragmentation pathway.[12]

Diagrams

Experimental Workflow

Caption: Experimental workflow for Bifenox analysis using SIDA.

Principle of Isotope Dilution Mass Spectrometry

Caption: The core principle of quantification in SIDA-MS.

Quantitative Data and Method Performance

The use of Bifenox-d3 significantly enhances the quality of quantitative data. Below is a summary of typical performance data for Bifenox analysis and the expected improvements when using SIDA.

Table 3: Performance of Analytical Methods for Bifenox in Water

| Parameter | Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Recovery (%) | Reference |

|---|---|---|---|---|---|

| Bifenox | SPME-LC | 0.22 - 1.94 ng/mL | Not Reported | 81 - 104 | [13] |

| Bifenox | GC-MS | 2.0 ng/mL | Not Reported | 83 - 121 | [2] |

| Bifenox | GC-MS | Not Reported | 0.01 µg/L (10 ng/L) | Not Reported | [3] |

Note: The reported values are highly dependent on the specific matrix, instrumentation, and protocol.

Table 4: Expected Performance Characteristics using Bifenox-d3 (SIDA)

| Parameter | Expected Value/Range | Rationale for Improvement |

|---|---|---|

| Recovery | Consistently 90-110% | The internal standard automatically corrects for any losses during the sample preparation and extraction process. |

| Precision (RSD) | < 10% | The ratiometric measurement is inherently more precise than absolute signal intensity, correcting for variations in instrument performance and injection volume. |

| Accuracy | High | By correcting for both matrix effects and procedural losses, the calculated concentration is a more accurate reflection of the true value in the original sample. |

| Limit of Quantification (LOQ) | 0.003 - 0.01 µg/L | While SIDA does not inherently lower the instrumental detection limit, the reduction in matrix-induced signal variability can lead to more reliable quantification at lower levels.[3] |

Conclusion

The use of Bifenox-d3 as a stable isotope-labeled internal standard is crucial for the development of robust, accurate, and precise analytical methods for the determination of Bifenox in water samples. The Stable Isotope Dilution Analysis (SIDA) approach effectively mitigates common analytical challenges such as matrix effects and analyte loss during sample workup. This technical guide provides a framework for implementing such a method, which is essential for reliable environmental monitoring and regulatory compliance, ensuring the protection of aquatic ecosystems and public health.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 4. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isotope dilution - Wikipedia [en.wikipedia.org]

- 6. Bifenox-d3 [chemicalbook.com]

- 7. hpc-standards.com [hpc-standards.com]

- 8. Bifenox-d3 | CAS 2733718-91-5 | LGC Standards [lgcstandards.com]

- 10. usbio.net [usbio.net]

- 11. forensicrti.org [forensicrti.org]

- 12. shimadzu.com [shimadzu.com]

- 13. Determination of diphenylether herbicides in water samples by solid-phase microextraction coupled to liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Quantitative Analysis of Bifenox in Environmental Samples by LC-MS/MS Using Bifenox-d3 as an Internal Standard

Audience: This document is intended for researchers, analytical chemists, and environmental scientists involved in the quantitative analysis of pesticides.

Introduction

Bifenox is a selective herbicide used for controlling broad-leaved weeds in various crops.[1] Monitoring its presence in environmental matrices is crucial to ensure regulatory compliance and environmental safety. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for quantifying pesticide residues.[2] However, sample preparation complexities and matrix effects can introduce variability and affect the accuracy of results.[3]

The use of an internal standard (IS) is a critical practice in LC-MS/MS to ensure reliable and reproducible quantification.[4] An IS is a compound of a known quantity added to all samples, calibrators, and quality controls to correct for analyte loss during sample preparation and variations in instrument response.[5][6] A stable isotope-labeled internal standard (SIL-IS), such as Bifenox-d3, is the ideal choice.[7] Bifenox-d3 is chemically and physically almost identical to Bifenox, ensuring it behaves similarly during extraction, chromatography, and ionization, thus effectively compensating for matrix effects and other sources of error.[4][8] This application note provides a detailed protocol for the robust and accurate quantification of Bifenox in various matrices using Bifenox-d3 as an internal standard.

Principle of Internal Standard Correction

The internal standard method corrects for variations that can occur during sample preparation and analysis. By adding a fixed amount of Bifenox-d3 (IS) to every sample, the ratio of the analyte signal to the IS signal is used for quantification. This ratio remains constant even if sample is lost during preparation or if the instrument's sensitivity fluctuates.

Experimental Protocol

This protocol outlines the procedure for sample preparation and LC-MS/MS analysis.

1. Materials and Reagents

-

Bifenox analytical standard (Purity >98%)

-

Bifenox-d3 internal standard (Purity >98%)[]

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade, e.g., Milli-Q or equivalent)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Sodium Chloride (NaCl)

-

Primary Secondary Amine (PSA) sorbent

-

C18 sorbent

-

0.22 µm Syringe filters (PTFE or equivalent)

2. Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of Bifenox and Bifenox-d3 standards in 10 mL of methanol, respectively. Store at -20°C.[10]

-

Intermediate Stock Solution (10 µg/mL): Dilute the primary stock solutions with methanol to create intermediate stocks.

-

Internal Standard Spiking Solution (100 ng/mL): Dilute the Bifenox-d3 intermediate stock with 50:50 acetonitrile/water.

-

Calibration Standards (0.1 - 100 ng/mL): Prepare a series of calibration standards by serially diluting the Bifenox intermediate stock solution with 50:50 acetonitrile/water. Fortify each calibration level with the IS spiking solution to a final concentration of 10 ng/mL of Bifenox-d3.

3. Sample Preparation (Modified QuEChERS Method) This protocol is suitable for fruit, vegetable, or soil matrices.

-

Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the 100 ng/mL Bifenox-d3 IS spiking solution to the sample.

-

Extraction:

-

Add 10 mL of acetonitrile.

-

Shake vigorously for 1 minute.

-

Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.

-

Shake vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer 1 mL of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing 150 mg MgSO₄, 50 mg PSA, and 50 mg C18 sorbent.

-

Vortex for 30 seconds and centrifuge at 10,000 rpm for 2 minutes.

-

-

Final Preparation:

-

Take an aliquot of the cleaned supernatant and dilute it with water as needed to minimize matrix effects.

-

Filter the final extract through a 0.22 µm syringe filter into an LC vial for analysis.

-

4. LC-MS/MS Instrumentation and Conditions

The analysis is performed using a triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

| Table 1: Liquid Chromatography Parameters | |

| Parameter | Condition |

| LC System | UPLC / UHPLC System |

| Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid and 5 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.3 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Gradient | 10% B to 95% B over 8 min, hold at 95% for 2 min, return to 10% and equilibrate for 3 min |

| Table 2: Mass Spectrometry Parameters | |

| Parameter | Condition |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | ESI Positive (+) |

| Capillary Voltage | 3.5 kV |

| Source Temperature | 150 °C |

| Desolvation Temp. | 400 °C |

| Gas Flow | Instrument Dependent |

| Analysis Mode | Multiple Reaction Monitoring (MRM) |

| Table 3: MRM Transitions for Bifenox and Bifenox-d3 | | | :--- | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) | | Bifenox | 342.0 | 310.0 | 189.0 | 15 | | Bifenox-d3 (IS) | 345.0 | 313.0 | 192.0 | 15 | Note: Collision energies and product ions should be optimized for the specific instrument used.[11][12]

5. Data Analysis and Quantification

-

Identify and integrate the chromatographic peaks for both Bifenox and Bifenox-d3 using the quantifier MRM transitions.

-

Calculate the peak area ratio (Bifenox Peak Area / Bifenox-d3 Peak Area) for all standards and samples.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the Bifenox calibration standards.

-

Determine the concentration of Bifenox in the samples by interpolating their peak area ratios from the calibration curve.

Workflow Diagram

The following diagram illustrates the complete analytical workflow from sample receipt to final data reporting.

This application note details a reliable and robust LC-MS/MS method for the quantification of the herbicide Bifenox. The incorporation of its stable isotope-labeled analog, Bifenox-d3, as an internal standard is essential for correcting analytical variability, thereby significantly improving the accuracy, precision, and overall quality of the data. The described sample preparation and instrument methods provide a solid foundation for routine monitoring of Bifenox in complex environmental matrices.

References

- 1. Bifenox | 42576-02-3 [chemicalbook.com]

- 2. lcms.cz [lcms.cz]

- 3. LC-MS/MS Method Minimizing Matrix Effect for the Analysis of Bifenthrin and Butachlor in Chinese Chives and Its Application for Residual Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 5. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 6. nebiolab.com [nebiolab.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Internal standard - Wikipedia [en.wikipedia.org]

- 10. usbio.net [usbio.net]

- 11. eurl-pesticides.eu [eurl-pesticides.eu]

- 12. agilent.com [agilent.com]

Application Notes and Protocols for Sample Preparation Using Bifenox-d3

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Bifenox-d3 as an internal standard in the quantitative analysis of the herbicide Bifenox in various environmental and agricultural matrices. The inclusion of a deuterated internal standard like Bifenox-d3 is a critical step to ensure accuracy and precision by correcting for analyte losses during sample preparation and instrumental analysis.

Overview of Bifenox and the Role of Bifenox-d3

Bifenox is a widely used diphenyl ether herbicide for controlling broadleaf weeds in a variety of crops. Monitoring its residue levels in soil, water, and agricultural products is essential for environmental protection and food safety. Bifenox-d3 is a stable isotope-labeled version of Bifenox, where three hydrogen atoms have been replaced by deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based analytical methods as it shares nearly identical chemical and physical properties with the native Bifenox, but is distinguishable by its higher mass.[1]

The use of an internal standard is crucial for compensating for variations that can occur during the multi-step sample preparation process and instrumental analysis, thereby improving the reliability of the quantitative results.[2][3]

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of Bifenox using an internal standard methodology. The data is based on a validation study for Bifenox in cereals.[4]

| Parameter | Cereal Matrix |

| Spiking Levels | 0.01 mg/kg, 0.02 mg/kg, 0.1 mg/kg |

| Recovery (%) | 70 - 102% |

| Repeatability (RSDr %) | 6 - 32% (most values < 15%) |

| Limit of Quantification (LOQ) | 0.01 - 0.02 mg/kg |

Experimental Protocols

The following are detailed protocols for the extraction and analysis of Bifenox in various matrices using Bifenox-d3 as an internal standard. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highlighted due to its widespread adoption for pesticide residue analysis.[3][5]

Protocol 1: Analysis of Bifenox in Agricultural Commodities (e.g., Fruits, Vegetables, Cereals) using QuEChERS and GC-MS/MS

This protocol is adapted from the general QuEChERS EN 15662 method.

3.1.1. Materials and Reagents

-

Homogenized sample (e.g., apple, spinach, wheat)

-

Bifenox analytical standard

-

Bifenox-d3 internal standard solution (e.g., 1 µg/mL in acetonitrile)

-

Acetonitrile (ACN), HPLC grade

-

QuEChERS extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate tribasic dihydrate, and sodium citrate dibasic sesquihydrate)

-